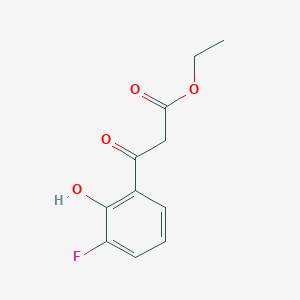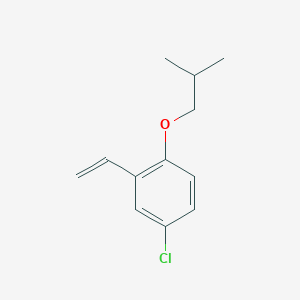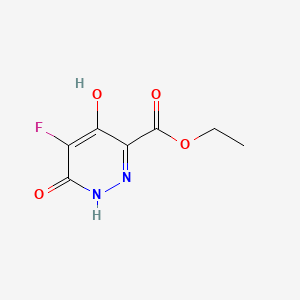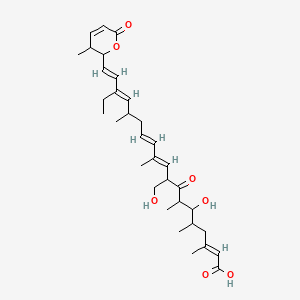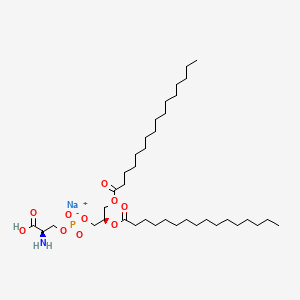
1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine can be synthesized by reacting dipalmitoylphosphatidic acid with serine under appropriate conditions . The reaction typically involves the use of solvents and catalysts to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The compound is often purified using techniques such as thin-layer chromatography (TLC) and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized phospholipids, while substitution reactions can yield various derivatives of the original compound.
Applications De Recherche Scientifique
1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine has a wide range of scientific research applications, including:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics.
Biology: The compound is used to create model membranes for studying cell membrane properties and interactions.
Medicine: It is used in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: The compound is used in the production of cosmetics and personal care products due to its emulsifying properties
Mécanisme D'action
1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine exerts its effects by integrating into lipid bilayers and altering membrane properties. It interacts with membrane proteins and receptors, modulating their activity. The compound is involved in signaling pathways that regulate various cellular processes, including inflammation and immune response .
Comparaison Avec Des Composés Similaires
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline head group instead of serine.
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol): Similar structure but with a glycerol head group.
Uniqueness: 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine is unique due to its serine head group, which imparts specific biochemical properties and interactions with proteins and receptors. This makes it particularly useful in studies involving cell signaling and membrane dynamics.
Propriétés
Formule moléculaire |
C38H73NNaO10P |
|---|---|
Poids moléculaire |
757.9 g/mol |
Nom IUPAC |
sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35-;/m1./s1 |
Clé InChI |
GTLXLANTBWYXGW-SWIBWIMJSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






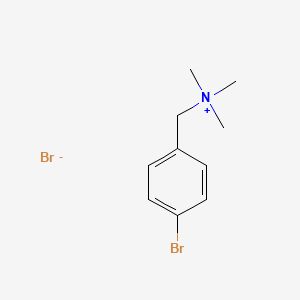
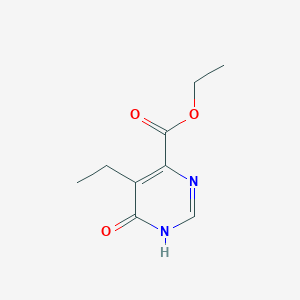

![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
